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molecular formula C10H12FNO2 B1606823 ethyl [(4-fluorophenyl)amino]acetate CAS No. 2521-99-5

ethyl [(4-fluorophenyl)amino]acetate

Cat. No. B1606823
M. Wt: 197.21 g/mol
InChI Key: GRCDHRQVZPLOIP-UHFFFAOYSA-N
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Patent
US08703776B2

Procedure details

Ethyl bromoacetate (8.09 g, 48.4 mmol) was slowly added to a solution of 4-fluoroaniline (5.38 g, 48.4 mmol) and sodium acetate (5.16 g, 62.9 mmol) in ethanol (62 mL) and the mixture was heated at 80° C. for 2 h. Water was added and the reaction was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-20% EtOAc in hexanes) to afford ethyl 2-((4-fluorophenyl)amino)acetate (1).
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[F:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.C([O-])(=O)C.[Na+].O>C(O)C>[F:8][C:9]1[CH:15]=[CH:14][C:12]([NH:13][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.09 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
5.38 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
5.16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
62 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (0-20% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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